![molecular formula C18H19N3O3S B2752231 N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide CAS No. 851780-65-9](/img/structure/B2752231.png)
N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide
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Overview
Description
“N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide” is a chemical compound that belongs to the class of pyrazoline derivatives . Pyrazoline derivatives are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of this compound involves a mixture of pyrazoline derivatives and acetyl chloride in dioxane . The reaction mixture is left for 5 hours at room temperature, then poured onto ice-water, and extracted with dichloromethane .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazoline core, which is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms . The pyrazoline core is substituted with acetyl and phenyl groups .Scientific Research Applications
- The synthesis and characterization of derivatives (e.g., 3-(1-acetyl-5-substitutedphenyl-1H-pyrazol-3-yl)-4-hydroxy-1-methylquinolin-2(1H)-ones) provide insights into their pharmacological properties .
- Some derivatives exhibited potential antibacterial activity against Gram-positive bacteria (e.g., S. aureus) and significant activity against Gram-negative bacteria (e.g., P. aeruginosa) and fungi (e.g., C. albicans) .
- Some coumarin-containing 4,5-dihydropyrazole derivatives may interact with the telomerase active site, suggesting potential as telomerase inhibitors .
Medicinal Chemistry and Drug Development
Antibacterial and Antifungal Activity
Heterocyclic Chemistry
Telomerase Inhibition
Structure-Activity Relationship (SAR)
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various biological targets .
Mode of Action
It is known that the compound’s interaction with its targets can lead to various biochemical changes .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways .
Pharmacokinetics
Similar compounds have been shown to have various pharmacokinetic properties .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level .
properties
IUPAC Name |
N-[3-(2-acetyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-13(22)21-18(14-7-4-3-5-8-14)12-17(19-21)15-9-6-10-16(11-15)20-25(2,23)24/h3-11,18,20H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBWVFQBGAXZEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide |
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